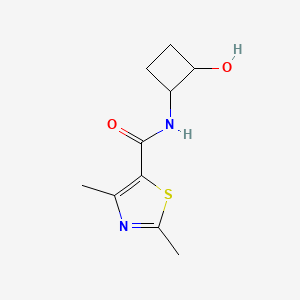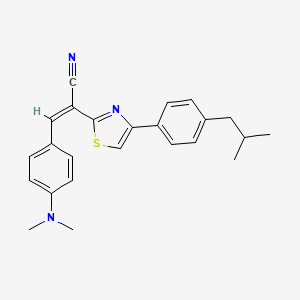
(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C24H25N3S and its molecular weight is 387.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Z/E-Isomerism and Structural Chemistry
(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile has been studied for its Z/E isomerism. The Z and E isomers of a related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, were obtained through Knoevenagel condensation. These isomers were investigated using X-ray diffraction and density functional theory calculations, revealing differences in molecular geometry, bond lengths, angles, and crystal packing density. The Z isomer displayed stronger intermolecular interactions compared to the E isomer, implying greater stability (Tammisetti et al., 2018).
Antimicrobial and Antioxidant Applications
A series of compounds related to (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds, including chalcone linked imidazolones, showed biological activity against various bacteria and yeast. They also exhibited antioxidant activity, highlighting potential applications in antimicrobial and antioxidant therapy (Sadula et al., 2014).
Anticancer Properties
Compounds structurally related to (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile have been studied for their anticancer properties. For instance, 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles were synthesized and tested against various cancer cell lines, including breast, prostate, and ovarian cancer cells. These compounds demonstrated significant in vitro anticancer activity, especially against ovarian cancer cells (Özen et al., 2016).
Optical and Electronic Applications
Research has also focused on the optical and electronic applications of compounds similar to (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile. Donor-acceptor substituted thiophene dyes, for example, have been designed for nonlinear optical limiting, useful in optoelectronic devices for protecting human eyes and sensors, and for stabilizing light sources in optical communications. These compounds displayed two-photon absorption process under specific laser excitation, demonstrating their potential in photonic applications (Anandan et al., 2018).
properties
IUPAC Name |
(Z)-3-[4-(dimethylamino)phenyl]-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-17(2)13-18-5-9-20(10-6-18)23-16-28-24(26-23)21(15-25)14-19-7-11-22(12-8-19)27(3)4/h5-12,14,16-17H,13H2,1-4H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRMSFYQSSYEAB-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2670796.png)
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2670798.png)
![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carboxamide](/img/structure/B2670799.png)
![2-chloro-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2670800.png)
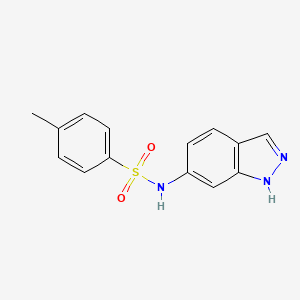
![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2670804.png)
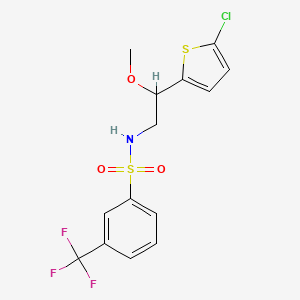
![Methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2670806.png)
![5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2670807.png)
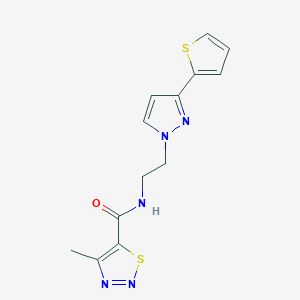
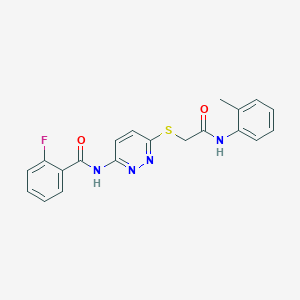
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2670813.png)
